Renin FRET Substrate I

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

142988-22-5 |

|---|---|

Fórmula molecular |

C90H120N22O16S |

Peso molecular |

1798.1 g/mol |

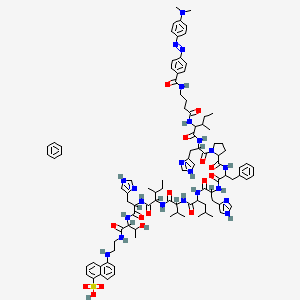

Nombre IUPAC |

5-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C90H120N22O16S/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128)/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-/m0/s1 |

Clave InChI |

VINQSUAUCUUGMN-AYCMWUEPSA-N |

Origen del producto |

United States |

Foundational & Exploratory

The Renin-Angiotensin-Aldosterone System (RAAS)

An In-Depth Technical Guide to the Renin Förster Resonance Energy Transfer (FRET) Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the Renin Förster Resonance Energy Transfer (FRET) assay. This powerful and sensitive technique is a cornerstone in the study of the renin-angiotensin-aldosterone system (RAAS) and a critical tool in the discovery of novel therapeutics for hypertension and other cardiovascular diseases.

The RAAS is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Renin, an aspartyl protease secreted by the kidneys, catalyzes the first and rate-limiting step of this pathway.[2][3] It cleaves its substrate, angiotensinogen, to produce angiotensin I.[3][4] This is subsequently converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to increased sodium and water retention and a consequent rise in blood pressure.[5][6] Due to its pivotal role, renin is a prime target for the development of antihypertensive drugs.

The following diagram illustrates the central role of renin in the RAAS cascade.

The Core Principle of Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor chromophore and an acceptor chromophore.[7][8] When the donor, initially in an electronic excited state, and the acceptor are in close proximity (typically 1-10 nm), the donor can transfer its excitation energy directly to the acceptor without emitting a photon.[8]

The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of this distance (1/r⁶).[7] This strong distance dependence makes FRET an effective "spectroscopic ruler" for measuring molecular-scale distances and interactions.[7]

For FRET to occur, three primary conditions must be met:

-

Proximity: The donor and acceptor molecules must be within 1-10 nanometers of each other.[8]

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption (excitation) spectrum of the acceptor.[8]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

Principle of the Renin FRET Assay

The renin FRET assay leverages the principles of FRET to create a sensitive and continuous measure of renin's enzymatic activity. The core of the assay is a synthetic peptide substrate specifically designed to be recognized and cleaved by renin.

This peptide incorporates the amino acid sequence corresponding to the renin cleavage site in native angiotensinogen (between Leu¹⁰ and Val¹¹).[4] A FRET pair, consisting of a fluorescent donor (fluorophore) and an acceptor (quencher), is attached to opposite ends of this peptide sequence.

The workflow is as follows:

-

Quenched State: In the intact peptide substrate, the donor and quencher are held in close proximity. When the donor fluorophore is excited by an external light source, its energy is efficiently transferred to the nearby quencher. The quencher dissipates this energy non-radiatively (e.g., as heat), resulting in minimal or no fluorescence emission. The fluorescence is "quenched."

-

Cleavage Event: When renin is present and active, it recognizes and cleaves the specific peptide bond within the substrate.

-

Fluorescent State: This cleavage separates the donor fluorophore from the quencher. With the quencher no longer in close proximity, the non-radiative energy transfer is disrupted. Now, when the donor is excited, it releases its energy as detectable fluorescence.

The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage, and therefore, to the activity of the renin enzyme in the sample. This allows for real-time, kinetic monitoring of enzyme activity.

Experimental Protocols

A generalized protocol for a renin FRET assay in a microplate format is provided below. Specific concentrations, volumes, and incubation times should be optimized for the particular enzyme, substrate, and experimental conditions.

Reagents and Materials

-

Renin Enzyme: Purified recombinant or native renin.

-

Renin FRET Substrate: Lyophilized peptide substrate with a donor/quencher pair.

-

Assay Buffer: Buffer system to maintain optimal pH and ionic strength for renin activity (e.g., Tris or MES buffer).

-

Test Compounds: Potential renin inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Microplate: Black, opaque 96- or 384-well plates are recommended to minimize background fluorescence and light scattering.

-

Fluorescence Microplate Reader: Capable of excitation and emission at the specific wavelengths for the chosen FRET pair.

Experimental Workflow

Detailed Methodology

-

Prepare Renin Standards:

-

Perform serial dilutions of a known concentration of renin standard in assay buffer. This is crucial for creating a standard curve to quantify renin concentration in unknown samples. A typical range might be 0 to 1 µg/mL.

-

-

Prepare Samples and Controls:

-

Test Samples: Dilute unknown samples (e.g., plasma, purified fractions) in assay buffer.

-

Inhibitor Screening: Dispense test compounds at various concentrations into wells. Include a vehicle control (e.g., DMSO) for 100% activity reference.

-

Controls: Prepare a "no enzyme" control (assay buffer only) and a "substrate control" (substrate in buffer without enzyme) to determine background fluorescence.

-

-

Assay Procedure:

-

Add renin standards, test samples, or renin + inhibitor solutions to the wells of a black microplate.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 10-15 minutes.[9]

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately transfer the plate to a fluorescence microplate reader.

-

-

Fluorescence Measurement:

-

Kinetic Reading: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). This is the preferred method as it provides the initial reaction velocity (V₀).

-

Endpoint Reading: Alternatively, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light. Then, measure the final fluorescence intensity. This method is simpler but may be less accurate if the reaction is not linear over the entire incubation period.

-

Set the reader to the appropriate excitation and emission wavelengths for the specific FRET pair being used (see Table 1).

-

Data Presentation and Analysis

The primary output of the assay is relative fluorescence units (RFU). The background fluorescence (from the substrate control well) should be subtracted from all other readings.

-

For Renin Quantification: Plot the rate of fluorescence increase (slope of the kinetic read) or the final RFU (endpoint read) for the renin standards against their known concentrations to generate a standard curve. The concentration of renin in unknown samples can then be interpolated from this curve.

-

For Inhibitor Screening: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (uninhibited reaction).

-

% Inhibition = [1 - (RFU_inhibitor / RFU_vehicle)] * 100

-

Plot % Inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of renin activity).

-

Quantitative data derived from renin FRET assays are summarized in the tables below for easy comparison.

Table 1: Common FRET Pairs in Protease Assays

| Donor (Fluorophore) | Acceptor (Quencher) | Typical Excitation (nm) | Typical Emission (nm) | Reference |

| 5-FAM | QXLâ„¢ 520 | ~490 | ~520 | [9] |

| EDANS | DABCYL | ~340 | ~490 | [10] |

| Abz | EDDnp | ~320 | ~420 | [10] |

| TF3 | TQ3 | ~540 | ~590 |

Table 2: Representative Renin FRET Assay Parameters

| Parameter | Typical Value / Range | Notes | Reference |

| Assay Sensitivity | Detects as low as 1 ng renin | In a 100 µL reaction volume. | |

| Substrate Dilution | 1:50 to 1:100 | Must be optimized to be non-rate-limiting. | [9] |

| Incubation Time | 30 - 240 minutes | Longer times can increase signal for low-activity samples. | [9] |

| Temperature | 37°C | Optimal for human renin activity. | [9] |

| Standard Curve R² | > 0.99 | Indicates good linearity between signal and concentration. | [9] |

| Plasma Renin (Cats) | 0.3 to 3 ng/mL/h | Measured as plasma renin activity (PRA). | [11] |

Applications in Drug Discovery

The renin FRET assay is a robust and versatile tool for drug discovery and development. Its simple, homogeneous ("mix-and-read") format and high sensitivity make it ideally suited for:

-

High-Throughput Screening (HTS): The assay can be automated in 384- or 1536-well formats to screen large libraries of chemical compounds for potential renin inhibitors.[12][13][14]

-

Lead Optimization: It provides a quantitative method to determine the potency (IC₅₀) and mechanism of action of lead compounds.

-

Structure-Activity Relationship (SAR) Studies: Researchers can rapidly assess how chemical modifications to a compound affect its inhibitory activity against renin.

-

Clinical Research: The assay can be adapted to measure renin concentration or activity in biological samples, such as plasma, aiding in the study of hypertension and related diseases.[9]

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. youtube.com [youtube.com]

- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measurement of plasma renin concentration in cats by use of a fluorescence resonance energy transfer peptide substrate of renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. Plasma Renin Activity and Aldosterone Concentrations in Hypertensive Cats with and without Azotemia and in Response to Treatment with Amlodipine Besylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorophore and Quencher Pairs for Renin Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selection and application of fluorophore and quencher pairs for the development of sensitive and reliable Förster Resonance Energy Transfer (FRET)-based assays for the enzyme renin. Renin is a critical aspartyl protease in the Renin-Angiotensin System (RAS), and its activity is a key target for the development of therapeutics for hypertension and other cardiovascular diseases.

The Renin-Angiotensin System (RAS) Signaling Pathway

The canonical Renin-Angiotensin System is a hormonal cascade that plays a crucial role in regulating blood pressure, fluid, and electrolyte balance. Renin-mediated cleavage of angiotensinogen is the rate-limiting step in this pathway.

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Fluorophore-Quencher Pairs for Renin FRET Substrates

The development of FRET-based substrates for renin relies on the principle that the fluorescence of a donor fluorophore is quenched by a nearby acceptor (quencher) molecule. When renin cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The choice of the FRET pair is critical for the sensitivity and reliability of the assay.

Several fluorophore-quencher pairs have been successfully employed in the development of renin substrates. The following table summarizes some of the commonly used pairs and their spectral properties.

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) |

| EDANS | DABCYL | ~340 | ~490 |

| 5-FAM | QXL™ 520 | ~490 | ~520 |

| L-Amp (Coumarin derivative) | DNP | ~325 | ~390 |

| TF3 | TQ3 | ~540 | ~590 |

Quantitative Data on Renin FRET Substrates

The efficiency of a renin FRET substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. Below is a compilation of kinetic data for different renin FRET substrates.

Note: A direct comparison of the FRET pairs based on the data below is challenging due to variations in the peptide sequences used in the respective studies. The peptide sequence significantly influences the kinetic parameters.

| Fluorophore-Quencher Pair | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| DNP / L-Amp | DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | N/A | N/A | 350,000[1] |

| EDANS / DABCYL | Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg | N/A | N/A | 268,000[1] |

| DABCYL / EDANS | DABCYL-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | 1.5 | N/A | N/A |

| 5-FAM / QXL™ 520 | Proprietary | N/A | N/A | N/A |

N/A: Data not available in the reviewed sources.

It has been reported that a substrate with the TF3/TQ3 FRET pair is approximately fifty times more sensitive than an EDANS/DABCYL-based assay.[1] Furthermore, the natural substrate of renin, the N-terminal tetradecapeptide of human angiotensinogen, has a Km value in the range of 13.3 to 20.7 µM.[1]

Experimental Workflow for FRET Substrate Development

The development of a robust FRET-based assay for renin involves a systematic workflow from substrate design to assay validation.

Caption: Experimental workflow for developing a FRET-based renin substrate.

Detailed Methodologies for Key Experiments

General Protocol for a FRET-based Renin Activity Assay

This protocol provides a general framework for measuring renin activity using a FRET-based peptide substrate. It is recommended to optimize the conditions for your specific substrate and experimental setup.

1. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer. A common buffer is 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5. The optimal pH for renin activity is generally between 6.0 and 7.5.[1]

-

Renin Enzyme Stock Solution: Reconstitute purified renin in assay buffer to a desired stock concentration (e.g., 1 µg/mL). Store at -80°C in aliquots to avoid repeated freeze-thaw cycles.

-

FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to a high concentration (e.g., 10 mM). Store protected from light at -20°C.

-

Renin Inhibitor (for control): Prepare a stock solution of a known renin inhibitor (e.g., Aliskiren) in DMSO.

2. Assay Procedure (96-well plate format):

-

Prepare a dilution series of the renin enzyme: Serially dilute the renin stock solution in assay buffer to obtain a range of concentrations (e.g., 0 to 100 ng/mL).

-

Prepare the substrate working solution: Dilute the FRET substrate stock solution in assay buffer to the desired final concentration. The optimal substrate concentration should be determined experimentally but is often in the range of the Km value.

-

Set up the assay plate:

-

Blank wells: Add assay buffer only.

-

Substrate control wells: Add substrate working solution.

-

Enzyme activity wells: Add the diluted renin enzyme solutions.

-

Inhibitor control wells (optional): Add the renin enzyme and the renin inhibitor.

-

-

Pre-incubate the plate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction: Add the substrate working solution to all wells except the blank wells.

-

Measure fluorescence: Immediately begin monitoring the fluorescence intensity in a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen FRET pair. For kinetic assays, record measurements every 1-5 minutes for 30-60 minutes. For endpoint assays, incubate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then measure the final fluorescence.

3. Data Analysis:

-

Subtract background fluorescence: Subtract the fluorescence reading of the blank wells from all other readings.

-

Calculate the initial reaction velocity (V₀): For kinetic assays, plot the fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.

-

Determine Km and Vmax: Measure the initial velocities at various substrate concentrations and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat: kcat = Vmax / [E], where [E] is the enzyme concentration.

Determination of Kinetic Parameters (Km and kcat)

-

Vary Substrate Concentration: Prepare a series of reactions with a fixed concentration of renin and varying concentrations of the FRET substrate, typically ranging from 0.1 x Km to 10 x Km.

-

Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (V₀) as described above.

-

Generate Michaelis-Menten Plot: Plot V₀ as a function of substrate concentration [S].

-

Lineweaver-Burk Plot (optional but common): For a linear representation, plot 1/V₀ versus 1/[S]. The y-intercept is 1/Vmax, and the x-intercept is -1/Km.

-

Non-linear Regression: Use software (e.g., GraphPad Prism) to fit the V₀ versus [S] data directly to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to obtain the most accurate values for Km and Vmax.

-

Calculate kcat: Once Vmax is determined, calculate the turnover number using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.

-

Determine Catalytic Efficiency: Calculate the catalytic efficiency as the ratio kcat/Km.

References

An In-Depth Technical Guide to Renin FRET Substrate I

For researchers, scientists, and professionals in drug development, understanding the tools for assessing enzyme activity is paramount. This guide provides a comprehensive overview of Renin FRET Substrate I, a crucial tool for studying the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance.[1]

Core Concepts of Renin and FRET Assays

Renin, an aspartyl protease, is a critical enzyme in the RAS cascade. It cleaves angiotensinogen to form angiotensin I, initiating a series of events that regulate cardiovascular, renal, and adrenal functions.[2][3] An overactive renin-angiotensin system can lead to hypertension, making renin a significant therapeutic target.[2][3][4]

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of a renin assay, a FRET substrate is a synthetic peptide that mimics the natural cleavage site of angiotensinogen.[5][6] This peptide is labeled with a fluorophore (donor) and a quencher (acceptor) molecule.[7][8] In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.[9] When renin cleaves the peptide at its specific recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[9][10]

Biochemical Properties of this compound

This compound is designed to incorporate the specific Leu-Val cleavage site found in the N-terminal peptide of human angiotensinogen.[5][11] The substrate's design allows for the continuous measurement of human renin's proteolytic activity.[9][11]

Quantitative Data Summary

The following table summarizes the key quantitative data for various commercially available Renin FRET Substrates.

| Parameter | Value | FRET Pair | Reference |

| Peptide Sequence | DABCYL-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | DABCYL/EDANS | [11] |

| Cleavage Site | Leu-Val | N/A | [5][11] |

| Molecular Weight | ~1798.15 g/mol | DABCYL/EDANS | [11] |

| Km | ~1.5 mM | DABCYL/EDANS | [9][11] |

| Excitation Wavelength | 328-345 nm | DABCYL/EDANS | [7][8] |

| Emission Wavelength | 485-552 nm | DABCYL/EDANS | [7][8] |

| Excitation Wavelength | 540 nm | TF3/TQ3 | [1][4] |

| Emission Wavelength | 590 nm | TF3/TQ3 | [1][4] |

| Excitation Wavelength | 490 nm | 5-FAM/QXL™ 520 | [2][3] |

| Emission Wavelength | 520 nm | 5-FAM/QXL™ 520 | [2][3] |

Experimental Protocols

Below is a detailed methodology for a typical renin activity assay and an inhibitor screening assay using a Renin FRET Substrate.

Renin Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

-

This compound

-

Human Recombinant Renin

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[8]

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

Add 50 µL of the diluted renin enzyme solution to each well.

-

Include a negative control with Assay Buffer only (no enzyme).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[7][8]

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 2-5 minutes.[7][13] Use the appropriate excitation and emission wavelengths for the specific FRET pair.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Renin activity is proportional to this rate.

-

Renin Inhibitor Screening Assay

This protocol is an adaptation of the activity assay to screen for potential renin inhibitors.

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the Renin Activity Assay protocol.

-

Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Inhibitor Wells: 10 µL of inhibitor solution and 40 µL of diluted renin enzyme solution.

-

Positive Control (No Inhibitor) Wells: 10 µL of solvent and 40 µL of diluted renin enzyme solution.

-

Negative Control (No Enzyme) Wells: 10 µL of solvent and 40 µL of Assay Buffer.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[4]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the this compound working solution to all wells.

-

Measure the fluorescence kinetically as described in the Renin Activity Assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound by comparing the rate of reaction in the inhibitor wells to the rate in the positive control wells.

-

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound cleavage and fluorescence generation.

Experimental Workflow for Renin Inhibitor Screening

Caption: Workflow for a high-throughput renin inhibitor screening assay.

References

- 1. Renin Assay Kit (Fluorometric) (ab138875) | Abcam [abcam.com]

- 2. Renin FRET Substrate (5-FAM/QXL™520), rat - 0.1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 3. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg [eurogentec.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abcam.com [abcam.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Renin FRET substrate, Dabcyl/EDANS - 1 mg [anaspec.com]

- 10. scribd.com [scribd.com]

- 11. cpcscientific.com [cpcscientific.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. content.abcam.com [content.abcam.com]

An In-Depth Technical Guide to Renin Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and data analysis related to renin enzymatic assays. Renin, an aspartyl protease, is a critical enzyme in the renin-angiotensin system (RAS), playing a pivotal role in the regulation of blood pressure and electrolyte balance. The measurement of its activity is fundamental in hypertension research and the development of therapeutic inhibitors.

Core Principles of Renin Enzymatic Assays

Renin's enzymatic activity is quantified by measuring its catalytic cleavage of angiotensinogen to form angiotensin I (Ang I).[1][2] The rate of Ang I production is directly proportional to the concentration of active renin in the sample. Subsequent assays then quantify the generated Ang I. Various methods have been developed to measure renin activity, each with its own advantages and limitations. These primarily include radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and fluorescence resonance energy transfer (FRET) assays.

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS cascade is initiated by the cleavage of angiotensinogen by renin. This is the rate-limiting step of the pathway. The resulting Ang I is then converted to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). Ang II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and an increase in blood pressure.

Quantitative Data in Renin Assays

The following tables summarize key quantitative data relevant to renin enzymatic assays, including kinetic parameters of the renin-angiotensinogen reaction and the inhibitory potency (IC50) of various renin inhibitors.

Table 1: Kinetic Parameters of the Human Renin-Angiotensinogen Reaction

| Parameter | Value | Substrate | Reference |

| Km (µM) | 0.76 ± 0.08 | Human Angiotensinogen | [3] |

| kcat (s-1) | 0.20 ± 0.01 | Human Angiotensinogen | [3] |

| kcat/Km (s-1µM-1) | 0.25 ± 0.01 | Human Angiotensinogen | [3] |

| Km (nmole/ml) | 0.931 | Human Renin Substrate | [4] |

| kcat (s-1) | 0.6 | Human Renin Reaction | [2] |

Table 2: IC50 Values of Common Renin Inhibitors

| Inhibitor | IC50 (nM) | Reference |

| Aliskiren | 0.6 | [5][6][7] |

| Enalkiren | 14 | |

| Remikiren | 0.8 | [5] |

| Zankiren | 1.1 | [5] |

| SPH3127 | 0.45 | [7] |

Experimental Protocols for Key Renin Assays

This section provides detailed methodologies for the most common types of renin enzymatic assays.

Fluorescence Resonance Energy Transfer (FRET)-Based Renin Assay

FRET assays for renin activity utilize a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of this substrate by renin separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer as specified by the kit manufacturer.

-

Reconstitute and serially dilute the Renin Standard to prepare a standard curve (e.g., 0 to 1 µg/mL).

-

Prepare the Renin FRET Substrate solution by diluting the stock solution in Assay Buffer.

-

-

Sample and Standard Plating:

-

Pipette 50 µL of each standard and sample into separate wells of a black, clear-bottom 96-well microplate.

-

-

Enzyme Reaction:

-

Add 50 µL of the Renin FRET Substrate solution to each well.

-

Incubate the plate at 37°C for 30 to 60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from a blank well containing no renin) from all readings.

-

Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

-

Determine the renin concentration in the samples by interpolating their fluorescence values on the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma Renin Activity (PRA)

This assay measures the amount of Ang I generated by endogenous renin in a plasma sample. The generated Ang I is then quantified using a competitive ELISA.

Detailed Protocol:

-

Sample Collection and Pre-Treatment:

-

Collect blood in EDTA tubes and centrifuge to obtain plasma.[8]

-

To prevent Ang I degradation, add a protease inhibitor cocktail (e.g., PMSF) to the plasma samples.[8][9]

-

Adjust the pH of the plasma to approximately 6.0 using a generation buffer.[8][9]

-

Divide each sample into two aliquots. Incubate one at 37°C and the other at 0-4°C (on ice) for a set period (e.g., 90-180 minutes).[8][9][10] The 0-4°C sample serves as a baseline control for pre-existing Ang I.

-

-

ELISA Procedure:

-

Add 50 µL of calibrators, controls, and pre-treated plasma samples (both 0-4°C and 37°C incubations) to the wells of an anti-Ang I antibody-coated microplate.

-

Add 100 µL of biotin-conjugated Ang I to each well.

-

Incubate for a specified time (e.g., 2 hours) at room temperature with shaking.

-

Wash the wells multiple times with wash buffer to remove unbound reagents.

-

Add 150 µL of streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes).[11]

-

Wash the wells again.

-

Add 150 µL of TMB substrate and incubate until a color change is observed (typically 10-15 minutes).[11]

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the calibrators against their known Ang I concentrations.

-

Determine the Ang I concentration in both the 0-4°C and 37°C samples from the standard curve.

-

Calculate the net Ang I generated by subtracting the Ang I concentration of the 0-4°C sample from that of the 37°C sample.

-

Calculate the Plasma Renin Activity (PRA) in ng/mL/hr by dividing the net Ang I generated by the incubation time in hours.

-

Radioimmunoassay (RIA) for Plasma Renin Activity (PRA)

Similar to the ELISA for PRA, this method quantifies the Ang I generated by renin, but uses a radioimmunoassay for detection.

Detailed Protocol:

-

Angiotensin I Generation:

-

Plasma samples are incubated at 37°C and pH 5.5-6.0 in the presence of angiotensinase and ACE inhibitors (e.g., EDTA, DFP, or PMSF) to allow for the generation of Ang I.[10] A parallel incubation is performed at 4°C to determine the baseline Ang I concentration.

-

-

Radioimmunoassay:

-

Aliquots of the incubated plasma are mixed with a known amount of 125I-labeled Ang I and a specific anti-Ang I antibody.

-

The mixture is incubated (e.g., 16-24 hours at 4°C) to allow for competitive binding of labeled and unlabeled Ang I to the antibody.[12]

-

The antibody-bound Ang I is separated from the free Ang I (e.g., using a second antibody or dextran-coated charcoal).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis:

-

A standard curve is constructed by plotting the percentage of bound 125I-Ang I against known concentrations of unlabeled Ang I standards.

-

The concentration of Ang I in the plasma samples is determined from the standard curve.

-

The PRA is calculated as the rate of Ang I generation (ng/mL/hour) by subtracting the baseline Ang I concentration (4°C sample) from the total Ang I concentration (37°C sample) and dividing by the incubation time.

-

Conclusion

The selection of a renin enzymatic assay depends on the specific research question, available equipment, and desired throughput. FRET-based assays are well-suited for high-throughput screening of renin inhibitors due to their simplicity and continuous nature. ELISAs offer a non-radioactive alternative to RIAs for determining plasma renin activity with good sensitivity. RIAs, while requiring specialized handling of radioactive materials, have historically been a gold standard for their high sensitivity and specificity. A thorough understanding of the principles and protocols of these assays is essential for obtaining accurate and reproducible data in the study of the renin-angiotensin system and the development of novel antihypertensive therapies.

References

- 1. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is angiotensinogen a renin inhibitor and not the substrate for renin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ibl-america.com [ibl-america.com]

- 9. demeditec.com [demeditec.com]

- 10. eaglebio.com [eaglebio.com]

- 11. fybreeds.com [fybreeds.com]

- 12. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

An In-depth Technical Guide to Renin FRET Substrate I: Molecular Weight, Properties, and Applications

This technical guide provides a comprehensive overview of Renin FRET Substrate I, a crucial tool for researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system (RAS). This document details the molecular properties of different substrate variants, provides in-depth experimental protocols for their use, and visualizes key biological and experimental workflows.

Core Concepts: The Renin-Angiotensin System and FRET Technology

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The system is initiated by the enzyme renin, which cleaves its substrate, angiotensinogen, to form angiotensin I.[2] This is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor.[2] Consequently, renin is a prime target for the development of antihypertensive drugs.

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This process is highly dependent on the distance between the donor and acceptor molecules, making it a sensitive tool for probing molecular interactions and enzyme activity.

Renin FRET substrates are short peptides that incorporate the renin cleavage site from angiotensinogen, flanked by a FRET donor and acceptor pair. In the intact substrate, the proximity of the donor and acceptor leads to quenching of the donor's fluorescence. Upon cleavage by renin, the donor and acceptor are separated, resulting in an increase in fluorescence that can be monitored in real-time.

Properties of this compound Variants

The designation "this compound" can refer to several distinct molecules, primarily differing in their peptide sequence and the fluorescent (FRET) pair used. This guide focuses on three commonly encountered variants.

Table 1: Molecular Properties of this compound Variants

| Property | Variant 1: DABCYL/EDANS | Variant 2: EDANS/DABCYL | Variant 3: 5-FAM/QXL™520 |

| Full Name | DABCYL-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | H-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg-OH | Renin FRET Substrate (5-FAM/QXL™520) |

| Molecular Weight | 1798.15 g/mol [3] | 2282.71 g/mol | 2100 g/mol (Human), 2194.4 g/mol (Rat)[4] |

| Molecular Formula | C90H120N22O16S[3] | Not explicitly found | Not explicitly found |

| CAS Number | 142988-22-5[3] | Not explicitly found | Not explicitly found |

| FRET Donor | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | EDANS | 5-FAM (5-Carboxyfluorescein) |

| FRET Acceptor | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | DABCYL | QXL™ 520 |

| Excitation Wavelength | ~335-345 nm[5] | ~340 nm | 490 nm[6] |

| Emission Wavelength | ~485-510 nm[5] | ~500 nm | 520 nm[6] |

| Cleavage Site | Leu-Val | Leu-Val | Based on human angiotensinogen cleavage site |

| Purity | Typically ≥95% by HPLC | Typically ≥95% by HPLC | Typically ≥95% by HPLC |

| Form | Lyophilized powder | Lyophilized powder | Lyophilized powder |

| Storage Conditions | -20°C, protected from light | -20°C | -20°C, protected from light |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound variants in renin activity and inhibitor screening assays.

Renin Activity Assay using DABCYL/EDANS Substrate

This protocol is adapted from methodologies for continuous fluorometric renin assays.[5][7]

Materials:

-

This compound (DABCYL/EDANS variant)

-

Human recombinant renin

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM EDTA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10X stock solution of the Assay Buffer.

-

Reconstitute the lyophilized this compound in DMSO to create a stock solution (e.g., 1 mM).

-

Reconstitute the human recombinant renin in Assay Buffer to a desired stock concentration.

-

-

Assay Protocol:

-

Prepare a working solution of the this compound by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM).

-

Pipette 180 µL of the substrate working solution into each well of the 96-well plate.

-

Add 10 µL of Assay Buffer to the "no enzyme" control wells.

-

Add 10 µL of the renin solution to the experimental wells.

-

Initiate the reaction by adding the final component (enzyme or buffer).

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at time intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time plot.

-

The renin activity is proportional to this rate.

-

Renin Inhibitor Screening Assay using 5-FAM/QXL™520 Substrate

This protocol is based on the SensoLyte® 520 Renin Assay Kit.[8]

Materials:

-

This compound (5-FAM/QXL™520 variant)

-

Human recombinant renin

-

Assay Buffer

-

Known renin inhibitor (e.g., Aliskiren) for positive control

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the renin substrate, renin enzyme, and assay buffer as per the manufacturer's instructions.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor.

-

-

Assay Protocol:

-

Add 40 µL of the renin enzyme solution to each well.

-

Add 10 µL of the diluted test compounds or control inhibitor to the respective wells. Add 10 µL of the solvent for the "no inhibitor" control.

-

Incubate the plate at 37°C for 10-30 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate the reaction by adding 50 µL of the pre-warmed renin substrate solution to all wells.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically or as an endpoint reading after a specific incubation time (e.g., 30-60 minutes) at 37°C, protected from light. Use an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[6]

-

Subtract the background fluorescence (from wells with substrate but no enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Determine the IC50 value for each inhibitory compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Renin-Angiotensin Signaling Pathway

Caption: The Renin-Angiotensin Signaling Pathway.

Experimental Workflow for Renin Activity Assay

Caption: Workflow for a continuous renin activity assay.

Logical Relationship for Renin Inhibitor Screening

Caption: Logical workflow for screening renin inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Two Amino Acids Proximate to the Renin Cleavage Site of Human Angiotensinogen Do Not Affect Blood Pressure and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renin FRET Substrate (5-FAM/QXL™520) - 0.1 mg [anaspec.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. eurogentec.com [eurogentec.com]

- 7. A continuous fluorescence assay of renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurogentec.com [eurogentec.com]

storage and handling of lyophilized Renin FRET Substrate I

An In-depth Technical Guide to the Storage and Handling of Lyophilized Renin FRET Substrate I

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and utilization of lyophilized Renin FRET (Fluorescence Resonance Energy Transfer) Substrate I, a critical tool for measuring renin activity in various research and drug development applications. Adherence to these guidelines is essential to ensure the substrate's integrity, leading to accurate and reproducible experimental outcomes.

Introduction to this compound

This compound is a fluorogenic peptide designed to be a specific substrate for the enzyme renin, also known as angiotensinogenase. Renin is an aspartyl protease that plays a pivotal role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade crucial for regulating blood pressure and fluid balance. The substrate is engineered to mimic the cleavage site of angiotensinogen, renin's natural substrate.

The peptide incorporates a FRET pair, consisting of a fluorescent donor and a quencher molecule. In its intact state, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon enzymatic cleavage by renin, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This direct relationship between renin activity and fluorescence signal allows for a continuous and sensitive assay for screening renin inhibitors and quantifying renin activity.

Storage and Stability

Proper storage of this compound is paramount to maintain its stability and functionality. The substrate is supplied as a lyophilized powder, which is more stable than its reconstituted form.

Table 1: Storage and Stability of Lyophilized this compound

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C | At least 1 year | Protect from light; store in a desiccated environment.[1] |

| Short-term Storage | Room Temperature | Several days to weeks | In original packaging. |

| 4°C or colder | Several weeks | Protect from light.[1] |

Table 2: Storage and Stability of Reconstituted this compound

| Solvent | Concentration | Temperature | Duration | Notes |

| Anhydrous DMSO | 500 µM | 4°C | At least 6 months | Store desiccated and protected from light.[1] |

| Anhydrous DMSO | Stock Solution | -20°C | Not specified | Aliquot to avoid repeated freeze-thaw cycles. |

| Assay Buffer | Working Solution | Room Temperature | Use within 2 hours | The Renin Assay Mixture is not stable. |

Reconstitution Protocol

Reconstitution of the lyophilized substrate should be performed with care to ensure complete solubilization and maintain peptide integrity. High-quality, anhydrous dimethylsulfoxide (DMSO) is the recommended solvent for preparing a stock solution.

Materials:

-

Lyophilized this compound

-

High-quality, anhydrous DMSO

-

Precision micropipette

-

Sterile microcentrifuge tubes

Procedure:

-

Pre-equilibration: Allow the vial of lyophilized substrate to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Addition: Using a precision micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 500 µM stock solution from 1 mg of substrate with a molecular weight of approximately 2300 g/mol , add 870 µL of DMSO.[1]

-

Vortexing: Vortex the vial gently for 1-2 minutes to ensure the peptide is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots as recommended in Table 2.

Experimental Protocol: Renin Activity Assay

This protocol provides a general procedure for measuring renin activity using this compound in a 96-well plate format. This can be adapted for 384-well plates or other formats.

Materials:

-

Reconstituted this compound stock solution (in DMSO)

-

Assay Buffer (e.g., 100 mM NaCl, 50 mM Tris, pH 8.0)[1]

-

Renin standard or samples containing renin activity

-

Renin-specific inhibitor (for control wells)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Renin Assay Mixture: Dilute the reconstituted 100X Renin Substrate stock solution with Assay Buffer at a 1:100 ratio.[2] This mixture is not stable and should be used promptly.

-

Prepare Standards and Samples:

-

Prepare serial dilutions of a renin standard in Assay Buffer to generate a standard curve (e.g., 0 to 1 µg/mL).[2]

-

Prepare experimental samples, including those with potential renin inhibitors. For unknown samples, it is advisable to test several dilutions.

-

To determine renin-specific activity, prepare duplicate sample wells with a renin-specific inhibitor.

-

-

Plate Setup: Add 50 µL of the diluted standards and samples to the wells of the 96-well plate.

-

Pre-incubation (for inhibitor screening): If screening for renin inhibitors, pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 10-15 minutes.[2]

-

Initiate Reaction: Add 50 µL of the Renin Assay Mixture to each well to start the enzymatic reaction.

-

Fluorescence Measurement:

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity every 5 minutes for 30 to 60 minutes.[2]

-

End-point Reading: Incubate the plate at 37°C for 60 minutes or longer, protected from light.[2] Then, measure the fluorescence intensity.

-

The fluorescence should be read at the appropriate excitation and emission wavelengths for the specific FRET pair used (e.g., Ex/Em = 540/590 nm or Ex/Em = 490/520 nm).[2][3]

-

Data Analysis:

Subtract the fluorescence readings of the blank (no renin) from all other readings. For inhibitor studies, the renin activity is the difference between the total activity (no inhibitor) and the non-specific activity (with renin inhibitor). Plot the fluorescence intensity versus the renin concentration for the standards to generate a standard curve.

Visualizations

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS), highlighting the cleavage of the FRET substrate by renin as a proxy for the initial step in this cascade.

Caption: Role of Renin in the RAAS and FRET Assay.

Experimental Workflow

This diagram outlines the key steps for the proper handling and use of lyophilized this compound in a typical renin activity assay.

Caption: Workflow for this compound Handling.

References

An In-depth Technical Guide to Renin FRET Substrate I for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Renin FRET Substrate I, a crucial tool in cardiovascular research, particularly for the investigation of the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance, making it a prime target for the development of therapeutics against hypertension and other cardiovascular diseases. Renin, an aspartyl protease, is the rate-limiting enzyme in this pathway, and its specific substrates are invaluable for studying its activity and identifying potential inhibitors.

Core Concepts: FRET and the Renin-Angiotensin System

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This process is highly dependent on the distance between the donor and acceptor, making it a sensitive tool for probing molecular interactions and enzyme activity.

This compound is a synthetic peptide that incorporates a specific renin cleavage site flanked by a FRET donor and acceptor pair. In its intact state, the proximity of the donor and acceptor leads to the quenching of the donor's fluorescence. Upon cleavage by renin, the donor and acceptor are separated, resulting in an increase in fluorescence that can be quantitatively measured to determine renin activity.

The Renin-Angiotensin Signaling Pathway

The Renin-Angiotensin System is a cascade of enzymatic reactions that plays a central role in the control of blood pressure. The pathway is initiated by the cleavage of angiotensinogen by renin to produce angiotensin I. This is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to a series of physiological responses that increase blood pressure.

Quantitative Data on this compound Variants

Several variations of this compound are commercially available, primarily differing in their FRET pairs. The choice of FRET pair can influence the substrate's spectral properties and sensitivity.

| Parameter | DABCYL-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS | 5-FAM-Peptide-QXL™520 | TF3-Peptide-TQ3 |

| FRET Donor | EDANS | 5-FAM | TF3 |

| FRET Acceptor | DABCYL | QXL™520 | TQ3 |

| Excitation (nm) | ~340 | ~490 | ~540 |

| Emission (nm) | ~490 | ~520 | ~590 |

| Km (for human renin) | ~1.5 mM[1] | Not specified | Not specified |

| Vmax | Not specified | Not specified | Not specified |

| kcat | Not specified | Not specified | Not specified |

| Relative Sensitivity | Standard | Higher than EDANS/DABCYL | ~50-fold more sensitive than EDANS/DABCYL[2] |

| Signal-to-Background | Good | High | Very High |

| Quantum Yield | Moderate | High | High |

Experimental Protocols

Substrate Preparation and Handling

Proper handling and preparation of the this compound are critical for obtaining reliable and reproducible results.

-

Reconstitution: The lyophilized peptide is typically dissolved in a small amount of organic solvent like DMSO to create a concentrated stock solution.

-

Storage: The stock solution should be stored at -20°C or -80°C, protected from light, to prevent degradation and photobleaching. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock solution to the desired final concentration in the appropriate assay buffer just before use.

Experimental Workflow for a Renin Activity Assay

The following diagram outlines the typical workflow for measuring renin activity using a FRET substrate.

Protocol for Determination of Renin Kinetic Parameters (Km and Vmax)

This protocol provides a framework for determining the Michaelis-Menten constants of renin with a FRET substrate.

Materials:

-

Recombinant human renin

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM EDTA)

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the this compound in the assay buffer. The concentrations should span a range from approximately 0.1 x Km to 10 x Km.

-

Prepare a solution of recombinant human renin in the assay buffer at a fixed concentration.

-

To each well of the microplate, add the renin solution.

-

Initiate the reaction by adding the different concentrations of the substrate to the wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair being used.

-

Measure the increase in fluorescence over time in kinetic mode.

-

Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software to determine the Km and Vmax values.

V = (Vmax * [S]) / (Km + [S])

High-Throughput Screening (HTS) Protocol for Renin Inhibitors

This protocol is designed for screening large compound libraries for potential renin inhibitors in a 384-well format.[3]

Materials:

-

Recombinant human renin

-

This compound

-

Assay Buffer

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Aliskiren)

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare the assay plate:

-

Add a small volume (e.g., 1 µL) of the test compounds, positive control, and DMSO (negative control) to the appropriate wells of the 384-well plate.

-

-

Add the renin solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Initiate the reaction by adding the this compound solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the end-point fluorescence in a microplate reader at the appropriate wavelengths.

-

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_no_enzyme) / (Fluorescence_DMSO - Fluorescence_no_enzyme))

Conclusion

This compound is a powerful and versatile tool for cardiovascular research, enabling the sensitive and continuous measurement of renin activity. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and detailed protocols necessary to effectively utilize this substrate in their studies of the Renin-Angiotensin System and in the discovery of novel therapeutics for cardiovascular diseases. The selection of the appropriate FRET pair and the careful execution of the experimental protocols are paramount to achieving accurate and reproducible results.

References

The Discovery of Novel Renin Inhibitors Utilizing Fluorescence Resonance Energy Transfer (FRET) Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) technologies in the high-throughput screening (HTS) and discovery of novel renin inhibitors. Renin, an aspartyl protease, is a critical enzyme in the renin-angiotensin system (RAS), and its inhibition is a key therapeutic strategy for hypertension and other cardiovascular diseases. FRET-based assays offer a sensitive, robust, and scalable platform for identifying and characterizing potent and selective renin inhibitors.

The Renin-Angiotensin Signaling Pathway

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Renin catalyzes the initial and rate-limiting step, the cleavage of angiotensinogen to the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor angiotensin II, which exerts its effects through binding to its receptors. The inhibition of renin offers a targeted approach to downregulate this entire pathway.

Principle of the FRET-Based Renin Assay

The FRET-based assay for renin activity utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. This peptide is dually labeled with a fluorescent donor molecule and a quencher molecule. In the intact peptide, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence through FRET. When renin cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to renin activity.

Experimental Protocols

Materials and Reagents

-

Human Recombinant Renin: Lyophilized, stored at -80°C.

-

Renin FRET Substrate: A synthetic peptide containing the renin cleavage site, labeled with a FRET pair (e.g., EDANS as donor and DABCYL as quencher, or 5-FAM and QXL™ 520). The substrate is typically dissolved in DMSO and stored at -20°C.[1][2]

-

Assay Buffer: For example, 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA.

-

Renin Inhibitor Control: A known renin inhibitor, such as Aliskiren, for positive control.[1]

-

Test Compounds: Small molecule library dissolved in DMSO.

-

Microplates: 384-well or 1536-well black, low-volume microplates are recommended for HTS to minimize background fluorescence.[3][4]

-

Plate Reader: A microplate reader capable of fluorescence intensity detection, preferably with TR-FRET capability.

Detailed FRET-Based Renin Inhibitor Screening Protocol

This protocol is a representative example and may require optimization for specific substrates and instrumentation.

-

Reagent Preparation:

-

Prepare a stock solution of human recombinant renin in assay buffer. The final concentration in the assay will need to be optimized to yield a robust signal-to-background ratio.

-

Prepare a stock solution of the renin FRET substrate in DMSO.

-

Prepare serial dilutions of the control inhibitor (Aliskiren) and the test compounds in DMSO.

-

-

Assay Procedure:

-

Add 2 µL of test compound or control inhibitor solution to the wells of a 384-well microplate. For negative controls (100% activity), add 2 µL of DMSO. For positive controls (0% activity), a high concentration of the control inhibitor is used.

-

Add 10 µL of the renin enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well. The final concentration of the substrate should ideally be at or below its Km value for renin to ensure sensitivity to competitive inhibitors.

-

Immediately begin kinetic reading of the fluorescence intensity on a plate reader (e.g., Excitation/Emission wavelengths of 340/490 nm for EDANS/DABCYL or 490/520 nm for 5-FAM/QXL™ 520).[2][5] Readings should be taken every 1-2 minutes for a duration of 30-60 minutes.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence units per minute).

-

The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of positive control) / (Rate of negative control - Rate of positive control))

-

Compounds showing significant inhibition (e.g., >50%) are selected as "hits".

-

For hit compounds, a dose-response curve is generated by plotting the percent inhibition against a range of compound concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a four-parameter logistic equation.

-

High-Throughput Screening (HTS) Workflow

The discovery of novel renin inhibitors using FRET technology typically follows a multi-stage HTS workflow.

Data Presentation and Interpretation

Quantitative data from HTS campaigns should be meticulously organized for clear comparison and interpretation.

Table 1: Representative Data from a Primary FRET-Based Renin Inhibitor Screen

| Compound ID | % Inhibition at 10 µM | Hit Status |

| Cmpd-001 | 85.2 | Hit |

| Cmpd-002 | 12.5 | Inactive |

| Cmpd-003 | 92.1 | Hit |

| ... | ... | ... |

| Aliskiren (Control) | 98.5 | - |

Table 2: Dose-Response Data for Confirmed Hits

| Compound ID | IC50 (µM) | Hill Slope |

| Cmpd-001 | 1.2 | 1.1 |

| Cmpd-003 | 0.8 | 0.9 |

| Aliskiren (Control) | 0.002 | 1.0 |

Assay Quality Metrics

The robustness and reliability of the HTS assay are assessed using statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio.

Table 3: Assay Quality Control Parameters

| Parameter | Value | Interpretation |

| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS.[4][6] |

| S/B Ratio | > 5 | Good separation between positive and negative controls.[6] |

| CV (%) | < 10% | Low variability and high precision. |

Conclusion

FRET and TR-FRET technologies provide powerful and efficient platforms for the discovery of novel renin inhibitors. The high sensitivity, low background, and amenability to automation make these assays ideal for large-scale HTS campaigns. A systematic workflow, including robust primary screening, hit confirmation, and counter-screening, is essential for the identification of promising lead compounds for further development as next-generation antihypertensive therapeutics.

References

- 1. abcam.com [abcam.com]

- 2. cdn.thomasnet.com [cdn.thomasnet.com]

- 3. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Renin FRET Substrate I

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Renin FRET Substrate I, a fluorogenic substrate for human renin. This document outlines the principles of the assay, detailed experimental protocols for measuring renin activity and screening for inhibitors, and data analysis guidelines.

Introduction

Renin is an aspartyl protease that plays a critical role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] It is the rate-limiting enzyme, cleaving angiotensinogen to form angiotensin I.[1][2] Due to its central role in hypertension, renin is a key target for drug discovery.[2][4]

This compound is a peptide-based substrate designed to mimic the cleavage site of human angiotensinogen.[5] The peptide is labeled with a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by renin at the specific Leu-Val bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[1][4][6] This direct relationship between enzyme activity and fluorescence signal allows for a continuous and sensitive assay suitable for high-throughput screening.[1][4]

Product Information

| Property | Description |

| Substrate Type | Fluorogenic FRET peptide |

| Target Enzyme | Human Renin |

| Cleavage Site | Leucine-Valine bond |

| Typical FRET Pairs | EDANS/DABCYL, 5-FAM/QXL™ 520, TF3/TQ3 |

| Formulation | Lyophilized powder |

| Storage | Store at -20°C, protected from light.[7] |

Signaling Pathway

The following diagram illustrates the role of renin in the Renin-Angiotensin System (RAS).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. content.abcam.com [content.abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. cpcscientific.com [cpcscientific.com]

high-throughput screening for renin inhibitors using FRET

Application Note & Protocol

High-Throughput Screening for Renin Inhibitors Using Fluorescence Resonance Energy Transfer (FRET)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance, making it a key target for antihypertensive drug development.[1][2] Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to form angiotensin I.[1][3] Identifying inhibitors of renin is a promising therapeutic strategy for managing hypertension. This document details a robust, high-throughput screening (HTS) assay for identifying renin inhibitors based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4][5] The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair.[6] Cleavage of this substrate by renin separates the pair, resulting in a measurable increase in fluorescence, which is attenuated in the presence of an inhibitor. This method is sensitive, easily automated for 96, 384, and 1536-well formats, and suitable for large-scale screening campaigns.[6][7][8]

Signaling Pathway: The Renin-Angiotensin System (RAS)

The RAS cascade begins when renin is secreted by the kidneys in response to reduced renal blood flow or low sodium levels.[1][2] Renin cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, angiotensin I.[1][9] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[1][9] Angiotensin II exerts its effects by binding to receptors, primarily AT1, causing blood vessel constriction, aldosterone secretion from the adrenal cortex, and increased sodium and water reabsorption, all of which elevate blood pressure.[1][2][10] Inhibiting renin at the first and rate-limiting step is an effective strategy for controlling the entire downstream pathway.

Caption: The Renin-Angiotensin System (RAS) cascade and the site of action for renin inhibitors.

Principle of the FRET-Based Assay

This screening assay employs a FRET-based peptide substrate designed with a fluorophore and a quencher molecule at opposite ends.[6][11] In its intact state, the quencher absorbs the energy emitted by the fluorophore when excited, resulting in a low fluorescence signal.[12][13] Upon addition of active renin, the enzyme cleaves the peptide substrate. This cleavage separates the fluorophore from the quencher, disrupting the FRET process and leading to a significant increase in fluorescence emission.[3] A potential renin inhibitor will prevent or slow this cleavage, resulting in a proportionally lower fluorescence signal compared to an uninhibited control. The rate of fluorescence increase is directly proportional to renin activity.

HTS Experimental Workflow

The high-throughput screening process is a streamlined set of operations designed for efficiency and automation. It begins with the preparation of reagents and the plating of test compounds. The enzymatic reaction is then initiated and monitored, followed by data acquisition and analysis to identify "hits" or potential inhibitors.

Caption: A typical experimental workflow for a FRET-based HTS assay for renin inhibitors.

Detailed Experimental Protocol

This protocol is a generalized procedure adaptable for a 96- or 384-well plate format. Users should optimize concentrations and incubation times based on the specific enzyme, substrate, and plate reader used.

5.1. Materials and Reagents

-

Active Human Renin[6]

-

Renin FRET Substrate (e.g., EDANS/DABCYL or TF3/TQ3 based)[3][6]

-

Renin Assay Buffer[6]

-

Known Renin Inhibitor (e.g., Aliskiren) for positive control[6]

-

Solvent (e.g., DMSO) for compound library

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader with kinetic capabilities and appropriate filters[3]

5.2. Reagent Preparation

-

Assay Buffer: Equilibrate the buffer to the reaction temperature (e.g., 37°C) before use.[6]

-

Active Human Renin: Reconstitute lyophilized renin in Assay Buffer to a stock concentration. Further dilute to a 2X working concentration just before use. Keep on ice. Avoid repeated freeze-thaw cycles.[6]

-

Renin FRET Substrate: Prepare a 2X working solution of the FRET substrate in Assay Buffer. Protect from light.

-

Inhibitor Control (e.g., Aliskiren): Prepare a stock solution in the appropriate solvent (e.g., DMSO). Create a 4X working solution by diluting in Assay Buffer.[6]

-

Test Compounds: Dissolve candidate inhibitors in a suitable solvent (e.g., 100% DMSO) to create high-concentration stocks.[11] Prepare intermediate dilutions to achieve a 4X final test concentration in Assay Buffer. The final DMSO concentration in the assay should typically not exceed 1%.[7]

5.3. Assay Procedure (384-well format)

-

Compound Plating (10 µL/well):

-

Test Wells: Add 10 µL of 4X test compound solution.

-

Positive Control (100% Inhibition): Add 10 µL of 4X known inhibitor solution.[11]

-

Negative Control (0% Inhibition/Vehicle): Add 10 µL of Assay Buffer containing the same concentration of solvent (e.g., DMSO) as the test compound wells.[11]

-

Substrate Control (Blank): Add 20 µL of Assay Buffer (no enzyme will be added).[11]

-

-

Enzyme Addition (10 µL/well):

-

Add 10 µL of the 2X renin working solution to all wells except the Substrate Control wells.

-

Mix the plate gently (e.g., orbital shaker for 30 seconds).

-

Pre-incubate the plate at 37°C for 10-15 minutes. This allows test compounds to interact with the enzyme before the substrate is introduced.

-

-

Reaction Initiation (20 µL/well):

-

Add 20 µL of the 2X renin substrate working solution to all wells to bring the final reaction volume to 40 µL.

-

Mix the plate gently.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 5 minutes.[3][6] Use excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Ex/Em = 328/552 nm for EDANS/DABCYL; Ex/Em = 540/590 nm for TF3/TQ3).[3][6]

-

Data Presentation and Analysis

6.1. Data Analysis

-

Background Subtraction: Subtract the fluorescence reading of the substrate control (blank) from all other readings.[11]

-

Calculate Reaction Rate (Slope): For each well, plot fluorescence intensity versus time. The initial reaction rate (V) is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition: Use the reaction rates (V) to determine the percent inhibition for each test compound concentration.

-

% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

V_inhibitor = Rate of the well with the test compound.

-

V_vehicle = Average rate of the negative control (vehicle) wells.

-

-

Determine IC50 Values: For compounds showing significant inhibition, perform dose-response experiments and plot % Inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

6.2. Assay Quality Control The robustness of an HTS assay is often evaluated using the Z' factor, which assesses the separation between the positive and negative controls.

-

Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

-